

Application Notes and Protocols for L-870810 In Vitro Assays

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Compound of Interest

Compound Name: L-870810
Cat. No.: B15580615

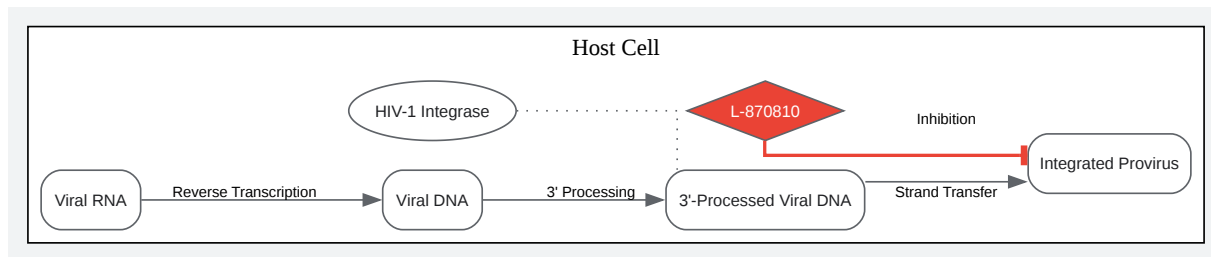
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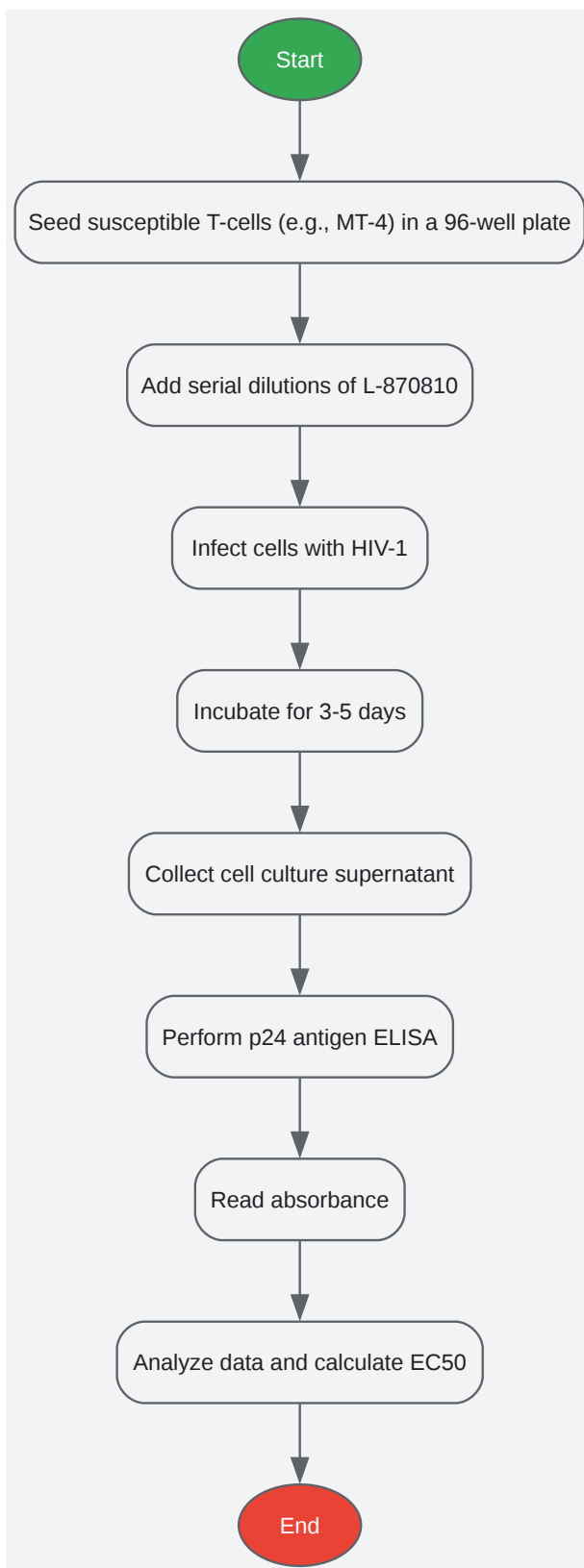
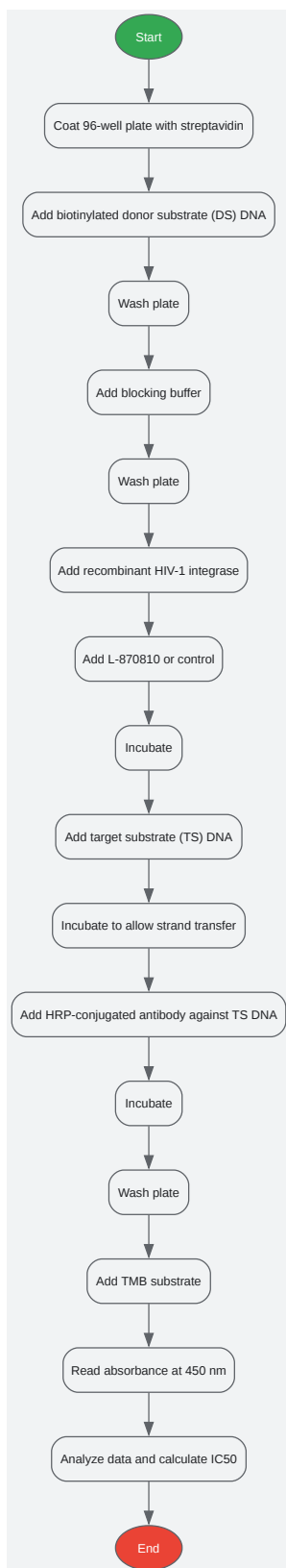
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of **L-870810**, a potent and specific inhibitor of HIV-1 integrase. **L-870810** belongs to the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide class of antiretroviral compounds.

Mechanism of Action

L-870810 selectively inhibits the strand transfer step of HIV-1 integration.^{[1][2]} After the virus enters the host cell, its RNA is reverse-transcribed into double-stranded DNA. The viral enzyme integrase then processes the 3' ends of this viral DNA. In the subsequent strand transfer step, integrase inserts the viral DNA into the host cell's genome. **L-870810** binds to the integrase-viral DNA complex and prevents the joining of the viral DNA to the host DNA, thereby halting the viral replication cycle.^[2]





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References

- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
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